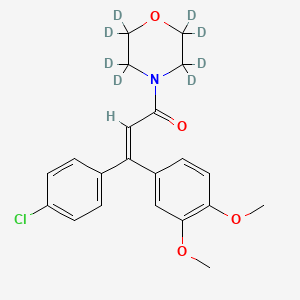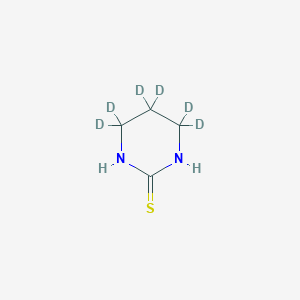
1,3-Propylene-d6 thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propylene-d6 thiourea is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of thiourea, an organosulfur compound with the formula SC(NH2)2. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propylene-d6 thiourea typically involves the reaction of deuterated propylene with thiourea. The reaction conditions often include a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms into the propylene structure. The process can be summarized as follows:
Deuterated Propylene Preparation: Deuterated propylene is prepared by the deuteration of propylene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reaction with Thiourea: The deuterated propylene is then reacted with thiourea in a deuterated solvent, such as deuterated chloroform (CDCl3), under controlled temperature and pressure conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propylene-d6 thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
1,3-Propylene-d6 thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor and its antioxidant activity.
Industry: Utilized in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mécanisme D'action
The mechanism of action of 1,3-Propylene-d6 thiourea involves its interaction with molecular targets through its sulfur and deuterium atoms. The sulfur atom can form strong bonds with various metal ions and enzymes, leading to inhibition or activation of specific biochemical pathways. The deuterium atoms provide stability and resistance to metabolic degradation, making the compound useful in long-term studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The non-deuterated form of 1,3-Propylene-d6 thiourea, with similar chemical properties but different isotopic composition.
1,3-Propylene thiourea: A similar compound without deuterium atoms, used in similar applications but with different stability and reactivity.
Deuterated Thiourea: Another deuterated derivative of thiourea, used in isotopic labeling studies.
Uniqueness
This compound is unique due to its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in long-term studies and applications requiring precise isotopic labeling.
Propriétés
Formule moléculaire |
C4H8N2S |
|---|---|
Poids moléculaire |
122.22 g/mol |
Nom IUPAC |
4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2 |
Clé InChI |
NVHNGVXBCWYLFA-NMFSSPJFSA-N |
SMILES isomérique |
[2H]C1(C(NC(=S)NC1([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CNC(=S)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


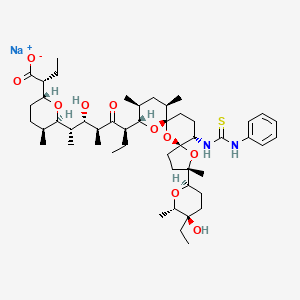
![2-[(E,3E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B15138936.png)
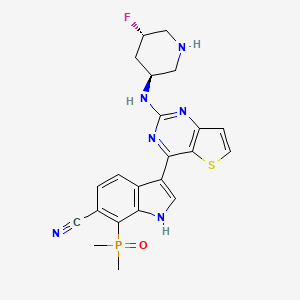

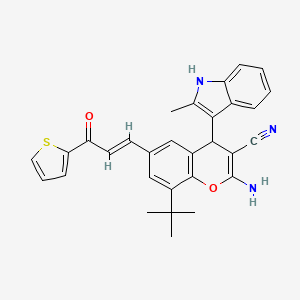
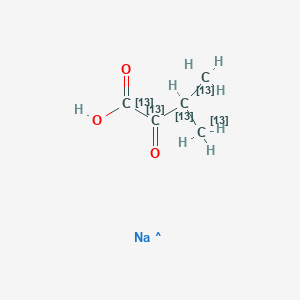
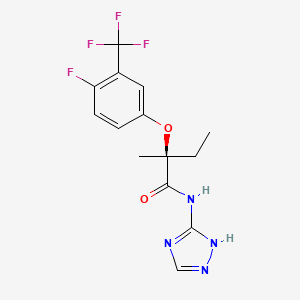
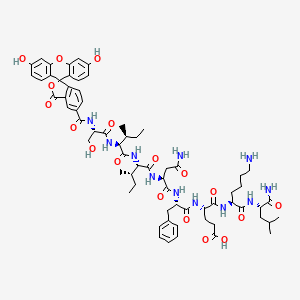
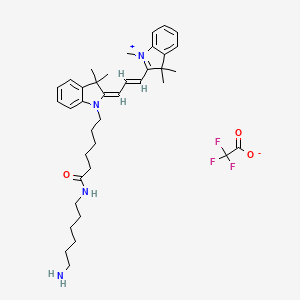
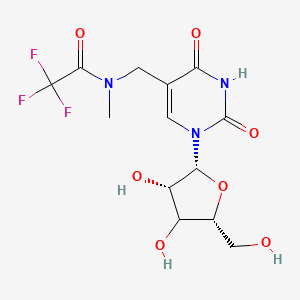
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
